Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C17H17ClN4O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
ethyl 7-[benzyl(methyl)amino]-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H17ClN4O2/c1-3-24-17(23)13-10-19-22-15(9-14(18)20-16(13)22)21(2)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
JUJZNXJKMKBBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)N(C)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl 3-Aminopyrazole-4-carboxylate Derivatives
Reaction of ethyl 3-aminopyrazole-4-carboxylate with β-keto esters or nitriles under acidic or basic conditions yields the pyrazolo[1,5-a]pyrimidine core. For example, condensation with chloroacetonitrile in the presence of acetic acid at 80°C for 12 hours achieves 5-chloro substitution.
Chlorination Strategies
Direct chlorination at position 5 is achieved using POCl₃ or PCl₅ in dichloromethane at 0–25°C. Alternatively, pre-functionalized building blocks like 3-nitrobenzaldehyde (as in nicardipine synthesis) may be adapted to introduce chlorine via nitro group reduction and subsequent Sandmeyer reactions.
Optimization and Challenges
Regioselectivity Control
Position 7 is favored for substitution due to:
-
Electronic Effects : The 3-carboxylate group directs electrophiles to the para position (C7).
-
Steric Factors : C5 chlorine reduces steric hindrance at C7 compared to C2 or C6.
Solvent and Temperature Effects
Purification Methods
-
Crystallization : Ethyl acetate/hexane mixtures yield high-purity product (mp 166–168°C, analogous to nicardipine).
-
Chromatography : Silica gel with gradient elution (Hex:EtOAc 3:1 → 1:1) resolves unreacted amine and byproducts.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.52 (s, 1H, C6-H), 4.72 (s, 2H, N-CH₂-Ph), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.12 (s, 3H, N-CH₃), 1.34 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
IR (KBr) : 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
Elemental Analysis
Comparative Data for Preparation Methods
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| SNAr (KF/DMSO) | 180°C, 2h, KF | 98% | 99.2% |
| SNAr (DIEA/Butanol) | 100°C, 15h, DIEA | 79.7% | 98.5% |
| Buchwald-Hartwig | 110°C, 24h, Pd(OAc)₂/Xantphos | 75% | 97.8% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzylamine, methylamine, dimethylformamide, and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are structurally diverse, with variations at positions 5, 6, and 7 significantly altering their chemical and biological profiles. Below is a detailed comparison:
Key Findings
Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, CF₃): Enhance SNAr reactivity at position 5 or 7, enabling efficient introduction of amines or aryl groups . Bulkier Substituents (Benzyl(methyl)amino): May reduce reaction rates due to steric hindrance but improve target binding in biological systems (e.g., kinase inhibition) .
Biological Activity: Analogs with hydrogen-bond donors (e.g., aminoethylamino groups) at position 5 show enhanced potency in IRAK4 inhibition by interacting with Asp329 in the kinase domain . Trifluoromethyl groups (as in ) improve metabolic stability and lipophilicity, critical for oral bioavailability .
Stability and Functionalization :
- Ethyl esters (e.g., ) are prone to hydrolysis under alkaline conditions, leading to decarboxylation. This limits their utility in aqueous environments but allows controlled conversion to carboxylic acids for further coupling .
Research Implications
- SAR Insights: The benzyl(methyl)amino group in the target compound offers a template for optimizing steric and electronic interactions in kinase inhibitors, though its efficacy requires empirical validation .
- Synthetic Challenges : Hydrolysis sensitivity of the ethyl ester necessitates careful handling or replacement with stable bioisosteres (e.g., amides) .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation between 5-aminopyrazole derivatives and substituted enones or ketones under acidic conditions (e.g., acetic acid reflux) .
- Step 2 : Introduction of the 5-chloro substituent using chlorinating agents like POCl3 in the presence of Hünig’s base .
- Step 3 : Functionalization at position 7 via nucleophilic aromatic substitution (SNAr) with benzyl(methyl)amine, leveraging the electron-withdrawing effect of the 5-chloro group to activate the pyrimidine ring .
- Purification : Column chromatography (silica gel) or recrystallization from solvents like ethyl acetate/hexane is used for isolation .
Q. How is the structural integrity of this compound validated in academic research?
Key analytical techniques include:
- X-ray crystallography : Resolves the three-dimensional arrangement of the bicyclic core and substituents, confirming coplanarity of non-H atoms (r.m.s. deviation <0.011 Å) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify chemical environments, such as the benzyl(methyl)amino group (δ ~3.0–4.5 ppm for N–CH3 and benzyl protons) and the ester carbonyl (δ ~165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> for C17H17ClN5O2 at m/z 378.107) .
Advanced Research Questions
Q. What are the structure-activity relationship (SAR) insights for modifying this compound’s substituents?
Critical SAR findings from analogous pyrazolo[1,5-a]pyrimidines include:
Q. How does this compound interact with biological targets, and what mechanistic insights exist?
- Target identification : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors (e.g., PI3K, IRAK4) due to their ATP-binding site compatibility . The 5-chloro and 7-benzyl(methyl)amino groups enhance hydrophobic interactions and π-stacking in kinase pockets.
- Mechanistic studies : Crystallographic data (e.g., PDB ID in ) reveal that the trifluoromethyl/chloro substituents stabilize binding via halogen bonding, while the benzyl group occupies a hydrophobic cleft .
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
- Data triangulation : Combine orthogonal assays (e.g., enzymatic IC50, cellular proliferation, and thermal shift assays) to validate target engagement .
- Crystallographic validation : Compare ligand-bound crystal structures to confirm binding modes across studies .
- Computational modeling : Use molecular dynamics simulations to assess substituent flexibility and binding kinetics, reconciling discrepancies in potency .
Methodological Considerations
Q. What strategies optimize the yield of the SNAr reaction at position 7?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of benzyl(methyl)amine .
- Temperature control : Reactions at 80–100°C improve kinetics without promoting side reactions .
- Catalysis : Addition of catalytic KI (10 mol%) accelerates displacement via an intermediate iodide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
